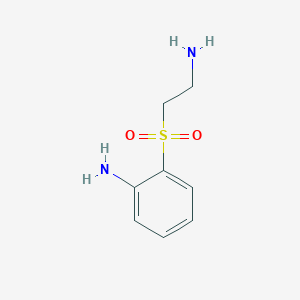

2-(2-Aminoethanesulfonyl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

76806-16-1 |

|---|---|

Molecular Formula |

C8H12N2O2S |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

2-(2-aminoethylsulfonyl)aniline |

InChI |

InChI=1S/C8H12N2O2S/c9-5-6-13(11,12)8-4-2-1-3-7(8)10/h1-4H,5-6,9-10H2 |

InChI Key |

YJBOILFMNYDTCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Aminoethanesulfonyl Aniline and Analogous Compounds

Established Synthetic Pathways for Sulfonamides and Sulfonyl Anilines

The construction of the sulfonamide linkage (R-SO₂-NR'R") and the carbon-sulfur bond in sulfonyl anilines can be achieved through several established and emerging synthetic methodologies.

Reactions of Amines with Sulfonyl Chlorides

The most traditional and widely employed method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.comresearchgate.net This nucleophilic substitution reaction is a cornerstone of sulfonamide chemistry. For the synthesis of a molecule like 2-(2-aminoethanesulfonyl)aniline, this would conceptually involve reacting a suitable diamine with a sulfonyl chloride.

The general reaction can be represented as: R-SO₂Cl + R'NH₂ → R-SO₂-NHR' + HCl

Various bases can be used to neutralize the hydrogen chloride produced, such as pyridine (B92270), triethylamine (B128534), or sodium hydroxide. researchgate.net The choice of base and solvent can influence the reaction rate and yield. For instance, microwave-assisted, solvent-free, and catalyst-free conditions have been reported to efficiently produce sulfonamides from amines and p-toluenesulfonyl chloride. rsc.org

Table 1: Examples of Bases Used in Sulfonamide Synthesis from Amines and Sulfonyl Chlorides

| Base | Solvent | Reference |

| Pyridine | Dichloromethane | cbijournal.com |

| Triethylamine | Dichloromethane | acs.org |

| Sodium Hydroxide | Not specified | researchgate.net |

| Polymer-supported Pyridine | Dichloromethane | cbijournal.com |

Oxidative Chlorination and Subsequent Amination Routes

An alternative to starting with pre-formed sulfonyl chlorides is to generate them in situ from other sulfur-containing compounds like thiols or disulfides. This is typically achieved through oxidative chlorination. rsc.orglookchem.com The resulting sulfonyl chloride can then be reacted with an amine without isolation. organic-chemistry.org

Common reagents for oxidative chlorination include:

N-chlorosuccinimide (NCS) in the presence of a chloride source. organic-chemistry.org

A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org

2,4-Dichloro-5,5-dimethylhydantoin (DCDMH). lookchem.com

This approach is valuable as it expands the range of accessible sulfonyl chlorides from readily available thiol precursors. rsc.org For example, arenesulfonyl chlorides can be prepared from the corresponding thiols, disulfides, or benzylic sulfides using DCDMH in good to excellent yields. lookchem.com An electrochemical method has also been developed for the oxidative coupling of thiols and amines to form sulfonamides, offering an environmentally benign alternative. nih.gov

Transition Metal-Catalyzed Coupling Reactions for C-S and N-S Bond Formation

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of sulfonamides, offering milder reaction conditions and broader substrate scope.

Palladium catalysts have been successfully employed in the synthesis of sulfonamides and their precursors. A notable development is the use of stable sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). organic-chemistry.orgnih.govnih.gov

Key palladium-catalyzed reactions include:

Coupling of Aryl Halides with DABSO: Aryl iodides can be coupled with DABSO in a palladium-catalyzed reaction to form aryl ammonium (B1175870) sulfinates. These intermediates can then be converted in a one-pot process to sulfonamides by treatment with an amine and an oxidant like sodium hypochlorite. organic-chemistry.org This method is compatible with a wide range of amines, including anilines and amino acid derivatives. organic-chemistry.org

Three-Component Synthesis of Sulfones: A three-component convergent synthesis of sulfones has been developed using palladium catalysis, an aryl lithium species, an aryl or alkenyl (pseudo)halide, and DABSO as the SO₂ source. nih.gov While this produces sulfones, the underlying principles of C-S bond formation are relevant to sulfonyl aniline (B41778) synthesis.

Aminosulfonylation: Palladium catalysis can facilitate the aminosulfonylation of aryl, heteroaryl, and alkenyl halides to produce sulfonamides. nih.gov

Table 2: Palladium-Catalyzed Reactions for Sulfonamide Synthesis

| Reaction Type | Key Reagents | Catalyst System | Reference |

| Aryl Halide Sulfination | Aryl iodide, DABSO, Amine, NaOCl | Pd(0) catalyst | organic-chemistry.org |

| Three-Component Sulfone Synthesis | Aryl lithium, Aryl/Alkenyl halide, DABSO | [Pd₂(dba)₃], XantPhos | nih.gov |

| Aminosulfonylation | Aryl halide, Amine, SO₂ source | Palladium catalyst | nih.gov |

Copper-catalyzed reactions have also become a prominent method for constructing C-N and S-N bonds in sulfonamides. dntb.gov.uanih.govresearchgate.net These methods often offer advantages in terms of cost and catalyst availability.

Examples of copper-catalyzed sulfonamide syntheses include:

N-Arylation of Sulfonamides: Copper catalysts, in conjunction with various ligands, can effectively couple sulfonamides with aryl halides (bromides and chlorides) to form N-arylsulfonamides. nih.govresearchgate.net

Three-Component Reactions: Copper(II) catalysts can mediate the direct, single-step synthesis of sulfonamides from (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate like DABSO. rsc.orgresearchgate.net This approach is notable for its use of readily available starting materials.

From Nitroarenes: A copper-catalyzed three-component reaction of arylboronic acids, nitroarenes, and potassium metabisulfite (B1197395) can produce a range of sulfonamides. rsc.org

Stereoselective and Enantiospecific Synthesis Strategies

When the sulfonamide or its precursors contain chiral centers, stereoselective and enantiospecific synthesis becomes crucial. While there is no specific information on the stereoselective synthesis of this compound, general strategies for chiral sulfonamides are applicable.

Key approaches include:

From Chiral Sulfinates: A stereoretentive method for synthesizing sp³-enriched secondary sulfonamides involves the electrophilic amination of stereochemically pure sulfinates. nih.gov

From Chiral Sulfonimidoyl Fluorides: Chiral sulfonimidamides, which are analogs of sulfonamides, can be synthesized enantiospecifically from chiral sulfonimidoyl fluorides by reaction with anilines in the presence of a Lewis acid like Ca(NTf₂)₂. nih.govorganic-chemistry.orgacs.orgwur.nlnih.gov This reaction proceeds with an inversion of the stereocenter at the sulfur atom. nih.govorganic-chemistry.orgacs.orgwur.nlnih.gov

Palladium-Catalyzed Enantioselective Three-Component Reaction: A palladium-catalyzed, enantioselective three-component reaction of sulfonamides, aldehydes, and arylboronic acids can generate chiral α-arylamines, which could be precursors to chiral sulfonamides. organic-chemistry.org

Targeted Synthesis of the this compound Core Structure

The assembly of the this compound core relies on forming a stable sulfur-carbon bond and a sulfur-nitrogen bond. The chosen synthetic route often depends on the availability of starting materials and the desired functional group tolerance.

Taurine (B1682933) and its derivatives serve as valuable building blocks, providing the aminoethanesulfonyl portion of the target molecule. These strategies involve the activation of the sulfonic acid or a derivative thereof for subsequent coupling with an aniline.

The Michael or aza-Michael addition is a powerful C-N and C-S bond-forming reaction that can be employed to construct the thiomorpholine (B91149) dioxide ring, a key structural feature analogous to the linear aminoethanesulfonyl side chain. This reaction typically involves the addition of a nucleophile, such as an amine, to an activated alkene like a vinyl sulfone. researchgate.net

Substituted anilines can undergo a double Michael addition with divinyl sulfone, catalyzed by acids such as aluminum chloride (AlCl₃) or phosphoric acid (H₃PO₄), to directly form the substituted N-phenylthiomorpholine-1,1-dioxide ring. researchgate.net Aza-Michael additions represent a green and atom-efficient method for creating β-amino sulfones. researchgate.net The use of catalysts like silica (B1680970) sulfuric acid can facilitate the chemoselective addition of amines to α,β-unsaturated compounds in good to excellent yields. researchgate.net For instance, a method has been developed for the synthesis of taurine derivatives where an ethenesulfonate (B8298466) undergoes a Michael-type addition with secondary amines. rsc.org This strategy could be adapted by using a protected o-phenylenediamine (B120857) or a related aniline derivative as the nucleophile to build the desired core structure.

Table 1: Catalysts for Michael Addition of Anilines to Vinyl Sulfones

| Catalyst | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Not specified | Not specified | Catalyzes double Michael addition | researchgate.net |

| Phosphoric Acid (H₃PO₄) | Not specified | Not specified | Catalyzes double Michael addition | researchgate.net |

| Boric Acid/Glycerol | Water | Not specified | Green and efficient synthesis of thiomorpholine 1,1-dioxides | researchgate.net |

An alternative strategy involves the synthesis of a disulfide-containing precursor which is subsequently oxidized to form the sulfonyl group. For example, 2,2'-dinitrodiphenyl disulfide can be synthesized from 2-chloronitrobenzene and sodium disulfide. chemicalbook.com This disulfide can then be oxidized with chlorine to yield 2-nitrobenzenesulfonyl chloride, which is subsequently hydrolyzed and reduced to produce 2-aminobenzenesulfonic acid. chemicalbook.com A more direct route involves the reduction of the 2,2'-dinitrodiphenyl disulfide to 2,2'-diaminodiphenyl disulfide, followed by oxidation with hydrogen peroxide to give the final aminosulfonic acid. chemicalbook.com

This logic can be extended to the target molecule. A disulfide precursor, such as bis(2-(2-aminoanilino)ethyl) disulfide, could theoretically be synthesized and then subjected to strong oxidative conditions to form the desired this compound. The synthesis of novel disulfide-containing anilines has been reported, such as 1,4-dihydrobenzo[d] rsc.orgrsc.orgdithiin-5-yl-amine, which demonstrates the feasibility of creating aniline structures with integrated disulfide bonds for further chemical manipulation. researchgate.net The direct oxidative coupling of thiols and amines using electrochemical methods also provides a pathway to sulfonamides. acs.orgchemistryviews.org

These methods are often more direct and involve forming the C-S bond at the aniline ring in a single step. Recent advances in photoredox and electrochemical catalysis have made these approaches particularly attractive due to their mild reaction conditions.

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the direct sulfonylation of anilines without the need for pre-functionalization. rsc.orgnih.gov This method typically involves the reaction of an aniline derivative with a sulfinate salt in the presence of a photocatalyst. rsc.orgox.ac.uknih.gov The process works through the generation of sulfonyl radicals from stable sulfinate salts, which then couple with the aniline. rsc.orgnih.gov

Researchers have reported a photoredox-catalyzed reaction for the sulfonylation of various aniline derivatives using bench-stable sulfinate salts. rsc.org Key components for a successful transformation often include an iridium-based photocatalyst, an oxidant like potassium persulfate (K₂S₂O₈), and an acid additive such as trifluoroacetic acid (TFA) in a solvent system like acetonitrile (B52724)/water. researchgate.net This approach has proven effective for the late-stage functionalization of complex molecules, highlighting its broad functional group tolerance. rsc.orgnih.gov Alternatively, sulfonyl fluorides can be used as stable and modifiable sulfonylation reagents in similar visible-light-mediated reactions. nih.govfrontiersin.org

Table 2: Conditions for Visible-Light-Mediated Direct Sulfonylation of Anilines

| Catalyst | Sulfonyl Source | Oxidant / Additive | Solvent | Light Source | Reference |

|---|---|---|---|---|---|

| [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ | Sulfinate salts | K₂S₂O₈ / TFA | MeCN/H₂O | Blue LEDs | rsc.orgresearchgate.net |

| Not specified (photoredox) | Sulfonyl fluorides | Not specified | Not specified | Visible light | nih.govfrontiersin.org |

Electrochemical synthesis offers a green and efficient alternative for constructing sulfonamides, avoiding the need for harsh reagents. rsc.org A direct electrochemical protocol for synthesizing symmetrical sulfamides from anilines and sulfur dioxide (SO₂) mediated by iodide has been developed. rsc.org This method is notable for its direct use of SO₂ from a stock solution and the elimination of a supporting electrolyte. rsc.org

More broadly, metal-free electrochemical methods allow for the dehydrogenative coupling of (hetero)arenes, SO₂, and amines to form sulfonamides. nih.gov In this process, an amidosulfinate intermediate is generated in situ, which serves as both a reactant and the supporting electrolyte. nih.gov The reaction is triggered by the direct anodic oxidation of the aromatic compound. nih.gov Another electrochemical approach enables the oxidative coupling of readily available thiols and amines to produce sulfonamides, with hydrogen as the only byproduct. acs.orgchemistryviews.org These reactions can often be performed in short timeframes using an electrochemical reactor, demonstrating scalability and a tolerance for various functional groups. acs.orgchemistryviews.org

Table 3: Overview of Electrochemical Sulfonamide Synthesis Methods

| Starting Materials | Key Features | Electrodes / Electrolyte | Yields | Reference |

|---|---|---|---|---|

| Anilines, SO₂ | Iodide-mediated, no supporting electrolyte needed | Not specified | Up to 93% | rsc.org |

| (Hetero)arenes, SO₂, Amines | Dehydrogenative, metal-free, amidosulfinate intermediate | Boron-doped diamond (BDD) anode | Up to 85% | nih.gov |

Multi-component Reaction Pathways for Analogous Structures

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. While a direct multi-component synthesis of this compound is not extensively documented, several MCRs provide pathways to structurally analogous aromatic sulfonamides.

One notable example is the copper-catalyzed three-component reaction for the synthesis of aromatic sulfonamides. This method utilizes aryldiazonium tetrafluoroborates, the sulfur dioxide surrogate DABCO·(SO2)2, and N-chloroamines. nih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating both electron-rich and electron-deficient aryldiazonium salts. nih.gov A plausible pathway to an analogue of this compound using this methodology could start with a suitably protected 2-aminobenzenediazonium salt.

Another relevant MCR is the reductive coupling of nitroarenes and aryl sulfinates. acs.org This method allows for the formation of (hetero)aryl sulfonamides. By employing a nitro-substituted aniline precursor, this reaction could be adapted to generate the core structure of the target compound, followed by reduction of the nitro group. The reaction can be carried out using sodium bisulfite as the reducing agent in DMSO, with ultrasound irradiation sometimes used to improve homogeneity. acs.org Mechanistic studies suggest the in-situ formation of a nitrosoarene intermediate which is then trapped by the sulfinate. acs.org

Furthermore, a palladium-catalyzed three-component synthesis of arylmethylsulfonamide derivatives from sulfonamides, paraformaldehyde, and arylboronic acids offers another route to complex sulfonamides, although not directly to the target structure. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity. nih.govprinceton.edunih.govresearchgate.net A tandem N-sulfonylation/Ugi four-component reaction has been developed for the synthesis of pseudopeptides connected to a sulfonamide scaffold, showcasing the versatility of MCRs in incorporating the sulfonamide moiety. cu.edu.eg

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

| Copper-Catalyzed Three-Component Reaction | Aryldiazonium tetrafluoroborates, DABCO·(SO2)2, N-chloroamines | Copper catalyst, mild conditions | Aromatic sulfonamides | nih.gov |

| Reductive Coupling | Nitroarenes, Aryl sulfinates | Sodium bisulfite, DMSO | (Hetero)aryl sulfonamides | acs.org |

| Palladium-Catalyzed Three-Component Reaction | Sulfonamides, Paraformaldehyde, Arylboronic acids | Palladium catalyst | Arylmethylsulfonamides | nih.gov |

| Tandem N-sulfonylation/Ugi Reaction | Sulfonyl chlorides, Glycines, Benzylamines, Benzaldehydes, Isocyanides | Ethanol/water, room temperature | Pseudopeptide-sulfonamide conjugates | cu.edu.eg |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of efficient, safe, and environmentally friendly protocols. The synthesis of this compound and its analogs benefits from such advancements, including microwave-assisted synthesis, reusable catalysts, and bio-organic approaches.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. cu.edu.eg This technology has been successfully applied to the synthesis of various sulfonamide-containing compounds. For instance, the synthesis of novel azoles, azines, and azoloazines tethered to a phenylsulfone moiety has been achieved with excellent yields and significantly reduced reaction times under microwave irradiation compared to conventional heating. cu.edu.eg

The preparation of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives has been accomplished for the first time using microwave irradiation. nih.gov This method involves the Claisen–Schmidt condensation to form chalcone (B49325) derivatives, followed by cyclization with a hydrazine (B178648) derivative under microwave conditions. nih.gov Similarly, highly sulfated small organic molecules, which can act as mimics of glycosaminoglycans, have been synthesized rapidly and in high yields using a microwave-based method. nih.gov This protocol tolerates a range of functional groups and is suitable for library construction. nih.gov

| Reaction | Starting Materials | Microwave Conditions | Advantages | Reference |

| Synthesis of Phenylsulfone-enaminones | 4-Fluoroacetophenone, Sodium salt of sulfinic acid | - | Short reaction time, excellent yield | cu.edu.eg |

| Synthesis of Pyrazoline Derivatives | Chalcones, para-Hydrazinobenzenesulfonamide hydrochloride | 200 °C, 300W, 7 min | First-time synthesis, good yields | nih.gov |

| Per-sulfation of Organic Scaffolds | Polyhydroxylated small molecules, SO3•py | 120 °C, 10 min | Rapid, high yields, high purity, tolerates various functional groups | nih.gov |

| Synthesis of 2-Amino-pyridines | 4'-Hydroxy chalcones, Malononitrile, Ammonium acetate (B1210297) | 600 Watt, solventless | Eco-friendly, rapid, good yields | researchgate.net |

Development of Reusable Catalyst Systems in Sulfonamide Synthesis

The development of heterogeneous and reusable catalysts is a cornerstone of green chemistry, aiming to minimize waste and reduce the cost of chemical processes. In the context of sulfonamide synthesis, several effective reusable catalyst systems have been reported.

Neutral aluminum oxide (Al2O3) has been demonstrated as a highly efficient and reusable dehydrating agent for the catalyst-free, one-pot synthesis of N-sulfonylimines from sulfonamides and aldehydes. nih.govrsc.org This method is environmentally benign, proceeds in high yields, and the Al2O3 can be easily recovered and reused without significant loss of activity. nih.govrsc.org

Palladium-catalyzed reactions are also prominent in C-S bond formation for sulfonamide synthesis. A method for the preparation of arylsulfonyl chlorides from arylboronic acids has been developed using a palladium catalyst, which can then be converted to sulfonamides. nih.gov While the reusability of the specific palladium catalyst in this instance was not detailed, the use of solid-supported palladium catalysts is a well-established strategy for catalyst recovery and reuse in cross-coupling reactions.

The synthesis of cyclic sulfones has also benefited from the development of efficient catalytic systems. For instance, a photocatalytic three-component cycloaddition cascade reaction has been reported for the synthesis of complex cyclic sulfones. nih.gov While not a direct sulfonamide synthesis, the principles of developing efficient and potentially reusable photocatalysts are applicable to the broader field of organosulfur chemistry.

| Catalyst System | Reaction Type | Advantages | Reference |

| Neutral Al2O3 | Synthesis of N-sulfonylimines | Catalyst-free conditions, reusable, high yields, green solvent | nih.govrsc.org |

| Palladium Catalyst | Synthesis of arylsulfonyl chlorides from arylboronic acids | Mild conditions, significant functional group tolerance | nih.gov |

Bio-organic Catalysis Applications for Related Amino Sulfonic Acid Derivatives

Bio-organic catalysis, which utilizes enzymes or whole-cell systems to perform chemical transformations, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. While the direct enzymatic synthesis of this compound is not established, bio-catalytic methods have been developed for the synthesis of related amino sulfonic acid derivatives.

The biosynthesis of sulfonamide and sulfamate (B1201201) antibiotics in actinomycetes provides a fascinating example of nature's ability to construct S-N bonds. nih.gov These pathways involve unique enzymatic machineries, such as flavin-dependent enzymes that induce radical formation and cupin-type oxygenases that catalyze multi-step reactions including oxidative decarboxylation and intramolecular nucleophilic substitution. nih.gov Understanding these biosynthetic pathways could pave the way for developing novel biocatalysts for sulfonamide synthesis.

A direct sulfonylation of anilines mediated by visible light has been reported, which, while not strictly a biocatalytic method, employs principles of photoredox catalysis that are increasingly being integrated with enzymatic systems. nih.govrsc.org This reaction uses a photoredox catalyst to generate sulfonyl radicals from stable sulfinate salts, which then react with aniline derivatives. nih.govrsc.org

Furthermore, the rearrangement of arylsulfamates to para-sulfonyl anilines has been investigated, inspired by an industrial process involving an aniline N-SO3 intermediate. nih.gov This process can be achieved thermally, and the ability to modulate the ortho-para selectivity offers a potential route to specifically substituted aniline sulfonates. nih.gov

| Biocatalytic/Bio-inspired Approach | Substrates/Enzymes | Product Type | Key Features | Reference |

| Biosynthesis of Sulfonamide Antibiotics | Various precursors in actinomycetes; Flavin-dependent enzymes, Cupin-type oxygenases | Sulfonamide and sulfamate natural products | Unique S-N bond formation strategies | nih.gov |

| Visible Light-Mediated Sulfonylation | Aniline derivatives, Sulfinate salts | Aryl sulfones | Mild conditions, generation of sulfonyl radicals | nih.govrsc.org |

| Thermal Rearrangement of Arylsulfamates | Anilines, Tributylsulfoammonium betaine (B1666868) (TBSAB) | para- and ortho-Sulfonyl anilines | Intermolecular SEAr reaction, tunable selectivity | nih.gov |

Reactivity and Mechanistic Investigations of 2 2 Aminoethanesulfonyl Aniline

Chemical Reactivity Profile of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary aromatic amine attached to a benzene (B151609) ring. Its reactivity is largely characterized by the strong electron-donating nature of the amino (-NH₂) group.

Electrophilic Aromatic Substitution Reactions of Aniline Derivatives

The amino group is a powerful activating group in electrophilic aromatic substitution (SEAr) reactions. byjus.comchemistrysteps.comwikipedia.org Its lone pair of electrons delocalizes into the benzene ring, increasing the electron density, particularly at the ortho and para positions. byjus.comwikipedia.org This makes aniline derivatives highly susceptible to attack by electrophiles at these positions. byjus.comchemistrysteps.com

Halogenation: Aniline's high reactivity often leads to over-substitution. For instance, the reaction of aniline with bromine water at room temperature proceeds rapidly without a catalyst to yield a white precipitate of 2,4,6-tribromoaniline. byjus.comallen.in Controlling this reaction to achieve mono-substitution is challenging due to the strong activation by the amino group. libretexts.org For the specific case of 2-(2-Aminoethanesulfonyl)aniline, the bulky aminoethanesulfonyl group at the ortho position would likely offer some steric hindrance, potentially favoring substitution at the para-position (position 4) and the other ortho-position (position 6).

Nitration: Direct nitration of aniline with a mixture of nitric acid and sulfuric acid is complex. The strongly acidic conditions can protonate the amino group to form the anilinium ion (-NH₃⁺). byjus.com This ion is an electron-withdrawing group and a meta-director, leading to a significant amount of the meta-nitro product alongside the expected ortho and para isomers. byjus.com Furthermore, the strong oxidizing nature of nitric acid can lead to the destruction of the aromatic ring. libretexts.org

Sulfonation: Aniline reacts with concentrated sulfuric acid to form the anilinium hydrogen sulfate (B86663) salt. byjus.comtiwariacademy.com Heating this salt to high temperatures (180-190 °C or 453-473 K) results in the formation of p-aminobenzenesulfonic acid, commonly known as sulfanilic acid, as the major product. chemistrysteps.comtiwariacademy.comwikipedia.orgdoubtnut.com The reaction proceeds via the rearrangement of the initially formed salt to the thermodynamically more stable para-substituted product. byjus.com

Strategies for Modulating Aniline Reactivity through Chemical Modification

To overcome the challenges of over-reactivity and side reactions, the reactivity of the aniline amino group can be modulated, most commonly through acetylation. libretexts.orgpearson.com

The protection of the amino group is achieved by reacting aniline with acetic anhydride. libretexts.orgshaalaa.com This converts the highly activating -NH₂ group into the moderately activating N-acetyl group (-NHCOCH₃). tiwariacademy.com In the resulting acetanilide, the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, making it less available to donate to the benzene ring. tiwariacademy.comdoubtnut.com

This reduction in activating influence provides several advantages:

It prevents polysubstitution, allowing for controlled mono-substitution reactions like halogenation. chemistrysteps.com The steric bulk of the acetyl group also favors substitution at the para position. chemistrysteps.com

It prevents the amino group from reacting with Lewis acid catalysts (like AlCl₃) used in Friedel-Crafts reactions. Aniline itself does not undergo Friedel-Crafts reactions because the amino group forms a salt complex with the catalyst, deactivating the ring. libretexts.org

It allows for cleaner nitration reactions, yielding the para-nitro product in high yield, by preventing oxidation of the ring and formation of the meta-directing anilinium ion. libretexts.orgshaalaa.com

After the desired electrophilic substitution is complete, the acetyl group can be easily removed by acid or base-catalyzed hydrolysis to regenerate the primary amine. libretexts.org

Oxidation Mechanisms of Aniline and its Related Compounds

The oxidation of aniline has been extensively studied and can yield a wide array of products depending on the oxidizing agent and reaction conditions. wikipedia.org The process generally involves the loss of electrons from the aniline molecule. Aniline is prone to oxidation, and even exposure to air can cause it to darken due to the formation of oxidized impurities. wikipedia.org

Electrochemical oxidation studies show that aniline is first oxidized to a radical cation, which can then dimerize. acs.org Products like p-aminodiphenylamine, benzidine, and hydrazobenzene (B1673438) can be formed, which are further oxidized and can lead to the formation of polyaniline. acs.org

Different chemical oxidants lead to different products: wikipedia.org

Potassium permanganate (B83412) (KMnO₄): In a neutral solution, it oxidizes aniline to nitrobenzene. In an alkaline solution, it yields azobenzene. wikipedia.org

Chromic acid (H₂CrO₄): Converts aniline into quinone. wikipedia.org

Hydrogen peroxide (H₂O₂): With a methylrhenium trioxide catalyst, the major product from aniline is nitrosobenzene (B162901). acs.org

Persulfates: Oxidation with persulfates can produce a variety of polyanilines. wikipedia.org

Ozone: Can lead to ring cleavage, forming products like nitrobenzene, azobenzene, azoxybenzene (B3421426), and eventually CO₂, NH₃, and H₂O. asianpubs.org

The oxidation can be categorized as non-selective, leading to products like nitrobenzene, or selective. A key challenge in the oxidation of anilines is controlling the selectivity to obtain a desired product, as various side products like azoxybenzene and nitrosobenzene can also form. mdpi.com

Reactivity of the Sulfonamide and Aminoethanesulfonyl Groups

The aminoethanesulfonyl portion of the molecule introduces the reactivity profiles of a primary alkyl amine and a sulfonamide linkage.

Amide Coupling Reactions Involving Aniline Derivatives

Amide bonds are typically formed by the reaction of a carboxylic acid with an amine. While the alkyl amine of the aminoethanesulfonyl group would be expected to be a reasonably good nucleophile, the aniline amine is significantly less so. Aromatic amines like aniline are weaker nucleophiles than aliphatic amines, and this nucleophilicity is further reduced by electron-withdrawing groups on the ring. chemistrysteps.comresearchgate.net

Coupling weakly nucleophilic or electron-deficient anilines with carboxylic acids often requires the use of specific coupling reagents to activate the carboxylic acid. researchgate.netnih.gov A common and effective protocol involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt). researchgate.netnih.gov The reaction is often enhanced by the addition of 4-(Dimethylamino)pyridine (DMAP) and a base like N,N-Diisopropylethylamine (DIPEA). nih.govnih.gov

The proposed mechanism involves the reaction of the carboxylic acid with EDC and HOBt to form a reactive HOBt ester. nih.gov DMAP then acts as an acyl transfer agent, forming a highly reactive acyl-pyridinium intermediate, which is readily attacked by the weakly nucleophilic aniline to form the amide bond. nih.gov

| Coupling Reagent System | Amine Type | Typical Conditions | Efficacy | Ref. |

|---|---|---|---|---|

| EDC / HOBt / DMAP / DIPEA | Electron-deficient anilines | 1 eq. EDC, 1 eq. DMAP, 0.1 eq. HOBt, CH₃CN | Good to excellent yields | nih.govnih.gov |

| HBTU / DIEA | Anilines | DMF, N₂ atmosphere, RT | Good yields, fast reaction | researchgate.net |

| PyBOP / DBU | Difficult couplings (e.g., EWG on aniline) | - | Effective for challenging substrates | researchgate.net |

| Acyl Chloride | Weakly nucleophilic anilines | Convert acid to acyl chloride first (e.g., with (COCl)₂) | Effective, avoids coupling reagents | researchgate.net |

Table 1: Selected Coupling Reagents for Amide Bond Formation with Aniline Derivatives.

Nucleophilic Substitution Reactions in Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry. The most traditional and widely used method for its synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine (B92270) or triethylamine (B128534). researchgate.netcbijournal.com This is a nucleophilic "acyl-type" substitution at the electrophilic sulfur atom of the sulfonyl chloride. youtube.com

However, the synthesis of the required sulfonyl chlorides can be difficult and often involves harsh, oxidizing conditions. researchgate.net This has spurred the development of alternative methods. For instance, sulfonamides can be synthesized directly from sulfonic acids or their salts under microwave irradiation. cbijournal.com Another approach involves the copper-catalyzed one-pot conversion of aromatic carboxylic acids into sulfonyl chlorides, which are then immediately reacted with an amine to form the sulfonamide. princeton.eduacs.org

The sulfonamide group itself, particularly primary sulfonamides (R-SO₂NH₂), can also undergo reactions. While generally stable, the NH₂ group can be activated. For example, a pyrylium (B1242799) salt can activate the sulfonamide's amino group, enabling its conversion to a sulfonyl chloride, a highly reactive electrophile that can then react with various nucleophiles. Furthermore, studies on sulfonamide antibiotics have shown that upon single-electron oxidation, the resulting aniline radical cation can undergo an intramolecular aromatic nucleophilic substitution, where a nitrogen from a heterocyclic group attacks the oxidized aniline ring. nih.gov

Reaction Mechanism Elucidation for this compound Formation and Transformation

The formation of this compound would most plausibly proceed through the reaction of a substituted aniline with an aminoethanesulfonyl chloride derivative. The core of this transformation is the formation of a sulfonamide bond, a reaction class that has been the subject of numerous mechanistic investigations.

The reaction between an aniline and a sulfonyl chloride to form a sulfonamide is generally considered a nucleophilic substitution at the sulfur atom. researchgate.netlibretexts.org The reaction can proceed uncatalyzed, particularly with more nucleophilic anilines, or be facilitated by catalysts.

Uncatalyzed Pathway:

In the absence of a catalyst, the reaction is typically a direct bimolecular nucleophilic displacement. researchgate.net The nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process is highly dependent on the electronic properties of both reactants and the nature of the solvent. researchgate.net

Catalyzed Pathways:

Various catalysts can be employed to enhance the rate and selectivity of sulfonamide formation. These can be broadly categorized as base catalysts and Lewis acid catalysts.

Base Catalysis: In many synthetic protocols, a base such as pyridine or triethylamine is used. The base can play multiple roles: it can deprotonate the aniline to increase its nucleophilicity, or it can act as a nucleophilic catalyst itself, forming a highly reactive sulfonylammonium intermediate. However, for aniline reactions, the more common role is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Lewis Acid Catalysis: Recent studies have highlighted the role of Lewis acids in activating sulfonyl halides for nucleophilic attack. For instance, computational studies on the reaction of sulfonimidoyl fluorides with anilines have shown that a Lewis acid like Ca(NTf₂)₂ can coordinate to the sulfonyl group. wur.nlnih.govacs.org This coordination polarizes the S-F bond, making the sulfur atom more electrophilic and facilitating the nucleophilic attack by the aniline. This chelate-type coordination is crucial for activating the substrate. wur.nlacs.org

A plausible catalytic cycle for the formation of a sulfonamide in the presence of a Lewis acid catalyst is depicted below:

Activation of the Sulfonyl Chloride: The Lewis acid (LA) coordinates to the oxygen atoms of the sulfonyl group of the aminoethanesulfonyl chloride derivative, increasing its electrophilicity.

Nucleophilic Attack: The aniline nitrogen attacks the activated sulfur atom, leading to the formation of a tetrahedral intermediate.

Intermediate Complex: A key intermediate is a complex where the aniline has added to the sulfonyl group, and the leaving group (chloride) is still associated with the sulfur atom, stabilized by the Lewis acid. nih.govacs.org

Product Formation and Catalyst Regeneration: The leaving group departs, and the protonated sulfonamide is formed. A base then neutralizes the generated acid, releasing the final product and regenerating the Lewis acid catalyst.

Radical Pathways:

Alternative pathways for the sulfonylation of anilines involve radical intermediates, particularly under photoredox catalysis. rsc.orgresearchgate.netnih.govrsc.org In these reactions, a photocatalyst, upon irradiation with visible light, can initiate the formation of a sulfonyl radical from a suitable precursor like a sulfinate salt. rsc.orgresearchgate.netnih.govrsc.org The aniline can also be oxidized to its radical cation. The subsequent coupling of the sulfonyl radical and the aniline radical cation leads to the formation of the sulfonated product. rsc.orgnih.gov

Intermediates in Sulfonamide Formation:

The primary intermediate in the nucleophilic substitution pathway is a transient, high-energy tetrahedral species formed upon the attack of the aniline on the sulfonyl chloride. In catalyzed reactions, an intermediate complex involving the reactants and the catalyst is formed. For instance, in the Ca(NTf₂)₂ catalyzed reaction, an intermediate described as [Ca(NTf₂)₂(F)⁻(product·H)⁺] has been computationally identified. nih.govacs.org In radical-mediated reactions, the key intermediates are the sulfonyl radical and the aniline radical cation.

The table below summarizes the key reactive species and intermediates in the different proposed pathways.

| Pathway | Key Reactive Species/Intermediates |

| Uncatalyzed | Aniline (nucleophile), Sulfonyl chloride (electrophile), Tetrahedral intermediate |

| Lewis Acid Catalyzed | Lewis acid-sulfonyl chloride adduct, Aniline, Tetrahedral intermediate complex (e.g., [Ca(NTf₂)₂(F)⁻(product·H)⁺]) nih.govacs.org |

| Radical Mediated | Photocatalyst, Sulfonyl radical, Aniline radical cation |

The transition state is the highest energy point along the reaction coordinate and its structure determines the kinetics of the reaction.

For the nucleophilic substitution reaction between an aniline and a sulfonyl chloride, the reaction proceeds through a single transition state in a concerted S_N2-like mechanism. wur.nl Kinetic studies have shown that the nature of this transition state is influenced by the substituents on both the aniline and the sulfonyl chloride. researchgate.net

Substituent Effects: Electron-withdrawing substituents on the sulfonyl chloride tend to increase the degree of bond formation in the transition state, while such substituents on the aniline lead to a greater degree of bond-breaking relative to bond formation. researchgate.net This indicates a flexible transition state structure that adapts to the electronic demands of the reactants.

Computational Insights into the Transition State:

Computational studies, particularly using density functional theory (DFT), have provided detailed models of the transition state for sulfonamide formation. In a Lewis acid-catalyzed reaction, the transition state involves the simultaneous interaction of the aniline nucleophile, the sulfonyl electrophile, and the Lewis acid catalyst. wur.nlnih.govacs.org

For the Ca(NTf₂)₂ catalyzed reaction of a sulfonimidoyl fluoride (B91410) with aniline, the transition state (TS1) exhibits the following key features wur.nlnih.govacs.org:

An elongated S-F bond, indicating that the bond to the leaving group is partially broken.

A shortened S-N distance, signifying the formation of the new bond.

A strong interaction between the leaving fluoride ion and the Ca²⁺ ion of the Lewis acid catalyst.

This computational model supports an S_N2-like mechanism with an inversion of configuration at the sulfur center. The calculated activation energy for this transition state is consistent with the experimental reaction conditions. wur.nl The transition state is described as being "late," meaning it more closely resembles the products in terms of geometry and charge distribution. wur.nl

The following table presents hypothetical data based on computational studies of analogous reactions, illustrating the key geometric parameters of a plausible transition state for the formation of this compound.

| Parameter | Value (Å) | Description |

| S-N distance | ~1.9 - 2.1 | The forming bond between the sulfur of the sulfonyl group and the nitrogen of the aniline. |

| S-Cl distance | ~2.2 - 2.4 | The breaking bond between the sulfur and the chlorine leaving group. |

| Coordination to Catalyst | ~2.2 - 2.3 | The distance between the leaving group (e.g., Cl⁻) and the Lewis acid catalyst (e.g., a metal ion). |

It is important to note that without specific experimental or computational data for this compound, these values are estimations based on similar systems.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Structural Elucidation Techniques for 2-(2-Aminoethanesulfonyl)aniline and its Derivatives

Structural elucidation is a critical process that involves piecing together the molecular structure of a compound. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, and X-ray Diffraction (XRD) provide complementary information to build a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the aniline (B41778) ring, the ethyl bridge, and the two amino groups. Based on data from analogous compounds like aniline and its derivatives, the aromatic protons would appear in the range of δ 6.5-8.0 ppm. rsc.org The substitution pattern on the benzene (B151609) ring—an amino group and an aminoethanesulfonyl group—would create a complex splitting pattern.

For a structurally related compound, Aniline-2-sulfonic acid , the aromatic protons are observed in the range of δ 7.10-7.78 ppm. chemicalbook.com For this compound, the ethyl group (-CH₂-CH₂-) would introduce two new signals, likely appearing as triplets in the upfield region (δ 2.5-4.0 ppm) due to coupling with each other. The protons of the two NH₂ groups would typically appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, one would expect to see six distinct signals for the aromatic carbons and two signals for the ethyl carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing sulfonyl group. In aniline, the aromatic carbons appear between δ 115-147 ppm. rsc.org For a similar compound, 2-(Phenylsulfonyl)aniline , the aromatic carbons are found in a comparable region. chemicalbook.com The carbons of the ethyl bridge in this compound would be expected in the δ 30-60 ppm range.

Expected ¹³C and ¹H NMR Chemical Shifts for this compound (Predicted)

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| Aromatic | C-H | 6.5 - 8.0 | 115 - 150 | Complex splitting due to ortho, meta, and para coupling. |

| -SO₂-CH₂- | C | - | ~50 - 60 | Downfield due to the adjacent electron-withdrawing SO₂ group. |

| -CH₂-NH₂ | C | - | ~30 - 40 | Upfield relative to the other ethyl carbon. |

| -SO₂-CH₂- | H | ~3.0 - 3.5 | - | Expected to be a triplet. |

| -CH₂-NH₂ | H | ~2.8 - 3.2 | - | Expected to be a triplet. |

| Ar-NH₂ | H | Broad, ~3.5 - 5.0 | - | Chemical shift is solvent and concentration dependent. |

| -CH₂-NH₂ | H | Broad, ~1.5 - 3.0 | - | Chemical shift is solvent and concentration dependent. |

2D NMR Spectroscopy

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the two methylene (B1212753) groups of the ethyl bridge, confirming their connectivity. It would also help to trace the coupling network among the aromatic protons.

HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This would definitively link each aromatic proton signal to its corresponding carbon signal and do the same for the protons and carbons of the ethyl group.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar molecules like this compound, typically generating a protonated molecular ion [M+H]⁺. For this compound (C₈H₁₂N₂O₂S), the predicted exact mass is approximately 200.06 Da. In an ESI-MS experiment, a prominent peak at m/z 201.07 would be expected.

High-Resolution Mass Spectrometry (HRMS)

HRMS can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the parent ion, confirming the molecular formula of C₈H₁₂N₂O₂S.

Tandem Mass Spectrometry (MS/MS)

By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation, fragmentation patterns can be obtained, which provide valuable structural information. For 2-(Phenylsulfonyl)aniline , fragmentation often involves the cleavage of the C-S or S-N bonds. massbank.eu For this compound, predictable fragmentation pathways would include:

Loss of the terminal amino group (-NH₂).

Cleavage of the ethyl chain.

Loss of the entire aminoethanesulfonyl side chain.

Loss of SO₂.

Predicted ESI-MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 201.07 ([M+H]⁺) | 184.04 | NH₃ |

| 156.08 | CH₅N | |

| 137.06 | SO₂ | |

| 93.06 | C₂H₅NO₂S |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. Data from Aniline-2-sulfonic acid chemicalbook.com and other aniline derivatives nist.govchemicalbook.com can be used for comparison. Key expected peaks include:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

S=O stretching: Strong absorption bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) for the sulfonyl group.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

C-N stretching: Bands around 1250-1350 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. Aromatic rings often produce strong Raman signals. For 4-(2-Aminoethyl)aniline , a structural isomer, prominent Raman peaks are observed for the aromatic ring breathing mode (~1000 cm⁻¹) and C=C stretching (~1600 cm⁻¹). researchgate.net Similar features would be expected for this compound, along with signals corresponding to the sulfonyl group.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Stretch | 3350-3500 (two bands) | 3350-3500 |

| Primary Amine (-CH₂-NH₂) | N-H Stretch | 3300-3450 (two bands) | 3300-3450 |

| Sulfonyl (SO₂) | S=O Asymmetric Stretch | 1300-1350 (strong) | 1300-1350 (weak) |

| Sulfonyl (SO₂) | S=O Symmetric Stretch | 1120-1160 (strong) | 1120-1160 (strong) |

| Aromatic Ring | C=C Stretch | 1450-1600 | 1580-1620 (strong) |

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a compound in the solid state. If this compound can be crystallized, XRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine and sulfonyl groups. rsc.org This technique confirms the connectivity established by NMR and MS and reveals the molecule's conformation and packing in the crystal lattice. Although specific XRD data for this compound is not available, the technique remains the gold standard for unambiguous solid-state structural proof.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile, polar compounds like this compound. Due to the presence of two basic amino groups and a polar sulfonyl group, a reversed-phase HPLC method would be most suitable.

A typical HPLC method would involve:

Column: A C18 or C8 column, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute the compound with a good peak shape. For a related compound, 2-(Phenylsulfonyl)aniline , a mobile phase of acetonitrile and water with phosphoric acid has been shown to be effective. sielc.com

Detection: A UV-Vis detector would be highly effective, as the aniline chromophore absorbs strongly in the UV region (typically around 230-280 nm).

This HPLC method could be optimized for analytical purposes (checking purity, quantification) or scaled up for preparative separation to obtain a highly purified sample of the compound. nih.govrsc.org

Gas Chromatography (GC) for Aromatic Amine Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For aromatic amines like this compound, GC is instrumental in assessing purity, identifying impurities, and quantifying the compound in various matrices. The compound would first need to be volatilized, either directly if it has sufficient thermal stability and vapor pressure, or after a derivatization step to increase its volatility and thermal stability.

The analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the two phases. Aromatic amines are often analyzed using a capillary column coated with a non-polar or mid-polar stationary phase, such as one made of polydimethylsiloxane (B3030410) (e.g., SE-30 or SE-54). epa.gov

For detection, a Nitrogen-Phosphorus Detector (NPD) is highly effective for aniline derivatives due to its high sensitivity and selectivity for nitrogen-containing compounds. epa.gov Alternatively, a Flame Ionization Detector (FID) can be used for general-purpose carbon-based compound detection, or a Mass Spectrometer (MS) can be coupled with the GC (GC-MS) for definitive identification of the compound and its impurities based on their mass spectra. mdpi.comuw.edu.pl For instance, GC-MS analysis of aniline typically shows a molecular ion peak at m/z 93 and characteristic fragment ions at m/z 65 and 66. mdpi.com

Table 1: Representative GC Conditions for Aromatic Amine Analysis

| Parameter | Setting | Rationale/Comment |

|---|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) epa.gov | Provides high-resolution separation. |

| Stationary Phase | SE-54 or equivalent epa.gov | A slightly polar phase suitable for a range of aromatic compounds. |

| Injection Mode | Splitless | Ideal for trace analysis, ensuring maximum transfer of analyte to the column. mdpi.com |

| Carrier Gas | Helium or Hydrogen mdpi.com | Inert gases that serve as the mobile phase. |

| Oven Program | Initial temp. 35°C, ramp to 190°C mdpi.com | A temperature gradient is used to elute compounds with different boiling points effectively. |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) epa.gov | NPD offers high sensitivity for nitrogenous compounds; MS provides structural information. |

This table presents typical parameters based on methods for general aniline analysis and may require optimization for this compound.

Ion Exchange Chromatography

Ion Exchange Chromatography (IEC) is a technique that separates molecules based on their net surface charge. ucl.ac.uk It is particularly well-suited for the analysis of ionizable compounds. This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups: the basic aromatic amino group (-NH₂) and the acidic character associated with the sulfonyl moiety within the aminoethanesulfonyl group.

This dual nature makes IEC an ideal method for its purification and analysis. Depending on the pH of the mobile phase (buffer), the compound can carry a net positive charge, a net negative charge, or be neutral (at its isoelectric point).

Cation Exchange Chromatography: At a buffer pH below the pKa of the amino group, the -NH₂ group will be protonated to -NH₃⁺, giving the molecule a net positive charge. It will then bind to a negatively charged cation exchange resin (e.g., with sulfonate functional groups).

Anion Exchange Chromatography: At a buffer pH above the pKa associated with the sulfonyl portion of the molecule, it will carry a net negative charge and bind to a positively charged anion exchange resin (e.g., with quaternary ammonium functional groups).

Elution is typically achieved by changing the pH or by increasing the ionic strength of the buffer, which introduces competing ions that displace the analyte from the resin. ucl.ac.uk This technique is highly effective for separating the target compound from non-ionic impurities or from other charged species. The principles are similar to those used in the separation of amino acids and sulfonated compounds like Orthanilic acid (Aniline-2-sulfonic acid). 193.16.218sigmaaldrich.com

Advanced Characterization Methods for Chemical Properties

Electrochemistry and Spectroelectrochemistry

The electrochemical behavior of this compound can provide significant insights into its redox properties, reaction mechanisms, and potential for electropolymerization. Cyclic Voltammetry (CV) is a primary technique used for this purpose. In a CV experiment, the potential at a working electrode is swept linearly with time between two set points, and the resulting current is measured.

For an aniline derivative, an anodic wave corresponding to the oxidation of the amino group is expected. This oxidation typically proceeds via the formation of a radical cation, which can then undergo further reactions, such as coupling, leading to the formation of oligomers or a polymer film on the electrode surface. nih.gov Studies on aniline polymerization show that soluble oligomers can be detected and identified using online techniques like electrospray mass spectrometry coupled with an electrochemical cell. nih.gov

The presence of the electron-withdrawing sulfonyl group is expected to influence the oxidation potential, likely making it higher (more difficult to oxidize) compared to unsubstituted aniline. The electrochemical reduction of the compound might also be possible under certain conditions, although it is generally less common for anilines unless other reducible groups are present. researchgate.net Spectroelectrochemistry, which combines an electrochemical experiment with simultaneous spectroscopic measurement (e.g., UV-Vis), would allow for the identification of transient species (like the radical cation) formed at different potentials.

Table 2: Electrochemical Behavior of Representative Aniline Derivatives

| Compound | Technique | Key Observation | Reference |

|---|---|---|---|

| Aniline | EC/ES-MS | Formation of soluble oligomers (up to 10-mer) upon oxidation at 1.0 V. | nih.gov |

| N-(2-nitrobenzyl)aniline | Electrolysis | Selective electroreduction to form the corresponding indazole. | scispace.com |

This table illustrates the types of electrochemical behavior observed in related nitrogen-containing aromatic compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions. ethz.chnih.gov In its stable, ground state, this compound is a diamagnetic molecule with all its electrons paired. Therefore, it is EPR-silent and would not produce a signal on its own.

However, EPR spectroscopy becomes an invaluable tool for studying the reactive intermediates of this compound. researchgate.net For example, during its electrochemical or chemical oxidation, the first step is often the removal of one electron from the nitrogen atom of the amino group to form a radical cation. This paramagnetic species would be detectable by EPR. Analysis of the resulting EPR spectrum, specifically the g-factor and hyperfine coupling constants, could provide detailed information about the electronic structure of this radical and the distribution of the unpaired electron's spin density across the molecule. auburn.edu While no specific EPR studies on this compound are documented, the technique is fundamental for understanding the radical-mediated reaction pathways of anilines. ethz.ch

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to analyze the surface topography and morphology of solid materials. nih.gov For a crystalline or amorphous solid sample of this compound, SEM can provide crucial information about its physical form.

The analysis involves scanning a focused beam of electrons across the sample surface. The interactions between the electrons and the sample's atoms generate various signals that are collected to form an image. nih.gov This can reveal:

Crystal Habit: The characteristic external shape of crystals.

Particle Size and Distribution: The size and uniformity of the particles in a powdered sample.

Surface Texture: Features such as smoothness, roughness, or porosity.

In the context of related compounds, SEM has been used to study the morphology of films made from polyaniline derivatives, revealing how factors like the substituent on the aniline ring influence the structure of the resulting polymer, which in turn affects its properties. lettersonmaterials.com For this compound, SEM would be essential for quality control, understanding its solid-state properties, and studying any materials (like polymers or composites) derived from it. researchgate.net

Solution-Phase Association and Aggregation Studies (e.g., Diffusion-Ordered Spectroscopy)

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the size of molecules and their aggregates in solution. researchgate.net It separates the NMR signals of different species based on their translational diffusion coefficients—smaller molecules diffuse faster and have larger coefficients, while larger molecules or aggregates diffuse slower.

The structure of this compound, with its hydrogen bond donor (-NH₂) and acceptor (sulfonyl oxygen) sites, suggests a potential for self-association or aggregation in solution through intermolecular hydrogen bonding. DOSY-NMR is an ideal, non-invasive method to investigate such phenomena. rsc.org

In a DOSY experiment, a series of NMR spectra are recorded with varying magnetic field gradient strengths. The signal attenuation for each peak is then plotted against the gradient strength, and a diffusion coefficient is calculated. If the compound self-associates to form dimers or larger oligomers, the measured diffusion coefficient will decrease as the concentration increases. By analyzing this change, it is possible to estimate the size of the aggregates and determine the equilibrium constant for the association process. nih.gov This technique would provide fundamental data on the compound's behavior in different solvents, which is critical for understanding its solubility, reactivity, and formulation properties.

Computational and Theoretical Studies of 2 2 Aminoethanesulfonyl Aniline

Density Functional Theory (DFT) Calculations

Optimization of Molecular and Electronic Structures

No published data is available on the optimized molecular and electronic structure of 2-(2-Aminoethanesulfonyl)aniline. Such a study would typically involve the determination of bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional conformation of the molecule. Furthermore, analysis of the electronic structure would provide insights into the distribution of electron density and the nature of the chemical bonds.

Prediction of Vibrational Frequencies and Infrared Intensities

There are no reported theoretical predictions of the vibrational frequencies and infrared (IR) intensities for this compound. This type of analysis is crucial for interpreting experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to the corresponding functional groups within the molecule.

Analysis of Energetic and Thermodynamic Parameters of Reactions

Information regarding the energetic and thermodynamic parameters of reactions involving this compound is not present in the scientific literature. DFT calculations could be employed to predict reaction enthalpies, activation energies, and Gibbs free energies for various chemical transformations, providing valuable information on reaction feasibility and kinetics.

Regioselectivity and Stereoselectivity Predictions

There are no computational studies predicting the regioselectivity or stereoselectivity of reactions involving this compound. Such predictions are vital for understanding and controlling the outcomes of chemical syntheses where multiple reaction pathways are possible.

Study of Tautomeric Preferences and Redox Forms

The tautomeric preferences and the nature of the redox forms of this compound have not been computationally investigated. Tautomerism could potentially occur in this molecule, and understanding the relative stabilities of different tautomers is important. Similarly, the study of its redox properties would be essential for applications in electrochemistry and materials science.

Quantum Chemical Descriptors and Bonding Analysis

A detailed analysis of the quantum chemical descriptors and bonding characteristics of this compound is currently unavailable. This would typically include the calculation and interpretation of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, Mulliken charges, and various bonding descriptors to understand the molecule's reactivity, stability, and intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound methodology for elucidating the nature of chemical bonds and interatomic interactions within a molecule by analyzing the topology of the electron density. For this compound, a QTAIM analysis would be instrumental in characterizing the various covalent and non-covalent interactions that dictate its structure and reactivity.

At the core of QTAIM is the identification of critical points in the electron density, where the gradient of the density is zero. For this compound, bond critical points (BCPs) would be expected along the paths of maximum electron density connecting the nuclei of covalently bonded atoms, such as the C-C bonds within the aniline (B41778) ring, the C-S and S-O bonds of the sulfonyl group, and the C-N bonds of the amino groups. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative insights into the nature of these bonds. For instance, a negative Laplacian value typically signifies a shared-shell interaction, characteristic of covalent bonds, while a positive Laplacian suggests a closed-shell interaction, common in ionic bonds and weaker non-covalent contacts.

Furthermore, QTAIM analysis can reveal more subtle intramolecular interactions. For example, it is plausible that hydrogen bonds could form between the hydrogen atoms of the anilino amino group and one of the oxygen atoms of the sulfonyl group, or between the hydrogens of the ethylamino group and the nitrogen of the anilino group. QTAIM would identify the bond paths and associated BCPs for these interactions, allowing for a quantitative assessment of their strength and nature.

Computational Assessment of Molecular Stability

The molecular stability of this compound can be comprehensively assessed using computational methods, primarily through the calculation of its electronic structure and thermodynamic properties. Density Functional Theory (DFT) is a widely used method for such assessments, providing a balance between accuracy and computational cost.

A key indicator of kinetic stability is the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-donating amino groups and the electron-withdrawing sulfonyl group would influence the energies of these frontier orbitals. The aniline moiety would likely contribute significantly to the HOMO, while the sulfonyl group would lower the energy of the LUMO.

Thermodynamic stability is assessed by calculating properties such as the enthalpy of formation and Gibbs free energy. These calculations take into account the vibrational frequencies of the molecule, which can be determined from a frequency calculation following a geometry optimization. A negative enthalpy of formation would indicate that the molecule is stable relative to its constituent elements. The Gibbs free energy provides a measure of the spontaneity of the molecule's formation and its stability under specific temperature and pressure conditions.

Conformational analysis is also a critical aspect of assessing molecular stability. The flexible ethylamino-sulfonyl side chain can adopt various conformations due to rotation around the C-C, C-S, and C-N bonds. Computational methods can be used to explore the potential energy surface and identify the lowest energy conformers, which represent the most stable structures of the molecule.

Molecular Modeling of Intermolecular and Supramolecular Interactions

The way in which molecules of this compound interact with each other in the solid state or in solution is crucial for understanding its macroscopic properties. Molecular modeling techniques are essential for characterizing these intermolecular and supramolecular interactions.

Characterization of Hydrogen Bonding Networks

This compound possesses multiple hydrogen bond donor and acceptor sites, making it highly likely to form extensive hydrogen bonding networks. The primary amino group on the aniline ring and the amino group on the ethyl side chain can both act as hydrogen bond donors. The oxygen atoms of the sulfonyl group and the nitrogen atom of the aniline's amino group can act as hydrogen bond acceptors.

Molecular dynamics (MD) simulations and geometry optimizations of molecular clusters can be employed to predict the preferred hydrogen bonding patterns. These models can reveal the formation of various motifs, such as dimers, chains, or more complex three-dimensional networks. For instance, it is conceivable that the sulfonyl oxygen atoms could accept hydrogen bonds from the amino groups of neighboring molecules, leading to the formation of robust supramolecular assemblies. The strength of these hydrogen bonds can be estimated by analyzing the bond distances, angles, and the interaction energies between the participating molecules.

Table 1: Potential Hydrogen Bond Donor and Acceptor Sites in this compound

| Functional Group | Potential Role | Atom(s) Involved |

| Anilino Amino Group | Donor | N-H |

| Anilino Amino Group | Acceptor | N |

| Ethylamino Group | Donor | N-H |

| Sulfonyl Group | Acceptor | O |

Simulation of π-Stacking Interactions

The aniline ring in this compound is an aromatic system capable of participating in π-stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic rings, can play a significant role in the packing of the molecules in the solid state and in their interactions with other aromatic systems.

Computational simulations can be used to explore the potential for π-stacking. By modeling the interactions between two or more molecules of this compound, it is possible to determine the most favorable orientations for π-stacking, which can be face-to-face, edge-to-face, or offset. The interaction energy of these stacked arrangements can be calculated to quantify their stability. The presence of the amino and sulfonyl substituents on the ring will influence the electron distribution within the π-system, which in turn will affect the nature and strength of the π-stacking interactions. For example, the electron-donating amino group increases the electron density of the ring, which could favor interactions with electron-deficient aromatic systems.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding in 2-(2-Aminoethanesulfonyl)aniline and Analogues

Hydrogen bonding stands as a cornerstone of molecular recognition and self-assembly in a vast array of chemical and biological systems. In the context of this compound, the presence of both hydrogen bond donors (the amino and sulfonamide N-H groups) and acceptors (the sulfonamide oxygen atoms and the amino nitrogen) dictates its solid-state structure and intermolecular interactions.

Role of Amino and Sulfonamide Groups in Hydrogen Bond Formation

The amino (-NH2) and sulfonamide (-SO2NH-) groups are potent mediators of hydrogen bonds. The sulfonamide group, in particular, is a versatile functional group in crystal engineering due to its ability to form robust hydrogen bond networks. nih.gov The oxygen atoms of the sulfonamide act as strong hydrogen bond acceptors, while the N-H group can act as a donor. ontosight.ai This dual donor-acceptor capability is crucial for the formation of complex hydrogen-bonded assemblies. nih.gov

The primary amino group on the aniline (B41778) ring also contributes significantly to the hydrogen bonding landscape. It can participate as a hydrogen bond donor through its N-H bonds. Experimental and theoretical studies on aniline derivatives have extensively documented the influence of substituents on the proton-donating ability of the amino group in hydrogen bond formation. icm.edu.pl

Influence on Crystal Packing and Solid-State Structures

The interplay of hydrogen bonds involving the amino and sulfonamide groups profoundly influences the crystal packing of this compound and its analogues. In the solid state, sulfonamides often exhibit characteristic hydrogen-bonding patterns, such as chains or dimers formed through N-H···O=S interactions. mdpi.com The specific arrangement of molecules in the crystal lattice is a direct consequence of the energetic favorability of these hydrogen bonds, alongside other non-covalent interactions like van der Waals forces. nih.govacs.org

Aniline-Based Supramolecular Synthons

The concept of supramolecular synthons, which are structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions, is central to crystal engineering. researchgate.net Aniline and its derivatives are key building blocks in the design of such synthons.

Design and Characterization of Self-Assembled Systems

The predictable nature of hydrogen bonding in aniline derivatives allows for the rational design of self-assembled systems. A notable example is the recognition between anilines and phenols, which can form robust, cyclic hydrogen-bonded tetramer synthons. researchgate.netnih.govnih.gov These synthons can then be further organized through other interactions, such as π-π stacking, to create extended, long-range ordered structures. nih.govnih.gov The characterization of these self-assembled systems often involves techniques like single-crystal X-ray diffraction to elucidate the precise three-dimensional arrangement of the molecules.

Host-Guest Systems and Supramolecular Polymers

The principles of molecular recognition and self-assembly that govern the behavior of this compound can be extended to the construction of more complex supramolecular systems, such as host-guest assemblies and supramolecular polymers.

Aniline derivatives have been successfully incorporated as guest molecules within the cavities of three-dimensional coordination polymers, forming host-guest supramolecular polymers. tandfonline.com The encapsulation is driven by intermolecular interactions between the guest and the host framework. Similarly, sulfonamide-containing molecules have been studied as guests within the nanocages of zeolites, where host-guest and guest-guest interactions play a crucial role in their stabilization. nih.gov

Furthermore, aniline derivatives can be polymerized to form polyanilines (PANI), which are conducting polymers with a wide range of applications. rsc.orgresearchgate.net The properties of these polymers are determined not only by the covalent structure of the polymer chains but also by the formation of organized supramolecular structures. researchgate.net The ability of the monomer units to engage in specific intermolecular interactions, such as hydrogen bonding, can influence the morphology and properties of the resulting polymer. rsc.org While direct polymerization of this compound is not widely reported, the functional groups present suggest its potential as a monomer for novel supramolecular polymers. For instance, polymers containing N-S bonds in their backbone have been synthesized from aniline derivatives, showcasing the versatility of these building blocks in macromolecular science. nih.gov

Investigation of Encapsulation Phenomena

A comprehensive search of scientific databases and scholarly articles for studies on the encapsulation of this compound by common host molecules such as cyclodextrins, cucurbiturils, or calixarenes has yielded no specific results. Host-guest chemistry relies on the precise molecular recognition between a host and a guest molecule, driven by non-covalent interactions like hydrogen bonding, hydrophobic effects, and van der Waals forces. The structural features of this compound, including its aromatic ring, flexible aminoethylsulfonyl side chain, and hydrogen-bonding capabilities, suggest its potential as a guest molecule. However, at present, there are no documented studies that have explored or confirmed this potential. Consequently, there is no available data on the binding affinities, stoichiometries, or thermodynamic parameters of any inclusion complexes involving this compound.

Development of Supramolecular Gels and Soft Materials

Similarly, the exploration of this compound as a building block for supramolecular gels and soft materials appears to be an uninvestigated area of research. Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators into three-dimensional networks that immobilize a solvent. The ability of a molecule to act as a gelator is dependent on a delicate balance of intermolecular forces that promote fibrillar network formation.